Iometopane

Dopamine transporter Serotonin transporter SPECT imaging

Iometopane (CAS 133647-95-7), also designated β-CIT or RTI-55, is a phenyltropane-based cocaine analog that binds with subnanomolar affinity to both the dopamine transporter (DAT; Ki ≈ 0.5–1.4 nM) and the serotonin transporter (SERT; Ki ≈ 0.5–3 nM). Radiolabeled with iodine-123, [123I]iometopane functions as a single-photon emission computed tomography (SPECT) radiopharmaceutical for visualizing presynaptic dopaminergic neuron integrity in the striatum.

Molecular Formula C16H20INO2
Molecular Weight 385.24 g/mol
CAS No. 133647-95-7
Cat. No. B150704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIometopane
CAS133647-95-7
Synonyms2-carbomethoxy-3-(4-iodophenyl)tropane
2beta-carbomethoxy-3beta-(4-iodophenyl)tropane
3-(4-iodophenyl)tropane-2-carboxylic acid methyl ester
8-azabicyclo(3.2.1)octane-2-carboxylic acid, 3-(4-iodophenyl)-8-methyl-, methyl ester, (1R-(exo,exo))-
beta-CIT
I(123)beta-CIT
Iodine (125)-RTI-55
Iometopane
RTI 4229-98
RTI 55
RTI 55, (11)C-labeled, (1R-(exo,exo))-isomer
RTI 55, (exo,exo)-isomer, (123)I-labeled
RTI-55
Molecular FormulaC16H20INO2
Molecular Weight385.24 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC
InChIInChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1
InChIKeySIIICDNNMDMWCI-YJNKXOJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iometopane (β-CIT, RTI-55) for Dopamine Transporter SPECT Imaging: Core Pharmacological and Clinical Identity


Iometopane (CAS 133647-95-7), also designated β-CIT or RTI-55, is a phenyltropane-based cocaine analog that binds with subnanomolar affinity to both the dopamine transporter (DAT; Ki ≈ 0.5–1.4 nM) and the serotonin transporter (SERT; Ki ≈ 0.5–3 nM) [1][2]. Radiolabeled with iodine-123, [123I]iometopane functions as a single-photon emission computed tomography (SPECT) radiopharmaceutical for visualizing presynaptic dopaminergic neuron integrity in the striatum [3]. Originally developed by Guilford Pharmaceuticals under the trade name Dopascan®, iometopane has completed Phase II clinical trials and has been administered to over 2,000 patients worldwide for the differential diagnosis of Parkinson's disease and related parkinsonian syndromes [4][5].

Why Iometopane Cannot Be Readily Substituted by Other DAT SPECT Radioligands


DAT-targeted SPECT radioligands are not interchangeable because their divergent SERT/DAT selectivity profiles, kinetic time windows, and clinical validation datasets directly govern diagnostic accuracy and logistical feasibility. Iometopane possesses a uniquely balanced dual DAT/SERT affinity profile (SERT-to-DAT ratio ≈ 0.1–1.0) that fundamentally alters image interpretation relative to more DAT-selective agents such as [123I]FP-CIT (ratio ≈ 2.8) or the highly selective [123I]PE2I (ratio ≈ 29.4) [1]. Furthermore, iometopane's exceptionally slow dissociation kinetics (DAT clearance half-life of 2–3 days in baboon brain) dictate a 20–24-hour post-injection imaging window that is incompatible with the 3–4-hour window required by faster ligands like [123I]FP-CIT or [123I]altropane [2][3]. These distinctions render direct protocol-level substitution scientifically invalid without independent re-validation.

Quantitative Comparative Evidence for Iometopane Selection Over Closest Analogs


Dual DAT/SERT Affinity Profile Versus Highly Selective DAT Ligands (FP-CIT and PE2I)

Iometopane (β-CIT) exhibits a uniquely balanced dual DAT/SERT binding profile that distinguishes it from more selective clinical SPECT ligands. As summarized by Ziebell et al. (2010), the SERT-to-DAT Ki ratio for [123I]β-CIT is 0.1 (DAT Ki = 27 nM via [3H]GBR-12935 displacement; SERT Ki = 3 nM via [3H]paroxetine displacement), indicating near-equivalent affinity for both transporters [1]. In contrast, [123I]FP-CIT (DaTscan) shows a SERT-to-DAT ratio of 2.8 (DAT Ki = 3.5 nM; SERT Ki = 9.7 nM), and [123I]PE2I exhibits a 29.4-fold selectivity for DAT over SERT (DAT Ki = 17 nM; SERT Ki = 500 nM) [1]. An independent dataset using human recombinant transporters reports β-CIT DAT Ki of 0.54 nM and SERT Ki of 0.50 nM (ratio = 0.93), confirming subnanomolar dual affinity [2].

Dopamine transporter Serotonin transporter SPECT imaging Binding affinity Selectivity ratio

Slow in Vivo Kinetics: 20–24 Hour Imaging Window Versus FP-CIT and Altropane

Iometopane's exceptionally slow dissociation from DAT dictates a fundamentally different clinical imaging protocol compared to faster-kinetic ligands. In baboon PET studies, the half-life for RTI-55 clearance from striatal DAT was estimated at 2–3 days, with significant inhibition of [11C]cocaine binding persisting at 24 hours post-injection [1]. In human SPECT, striatal [123I]β-CIT binding reaches a maximum at approximately 20 hours post-injection in healthy controls [2]. This contrasts with [123I]FP-CIT, which achieves stable striatal binding ratios at 3 hours post-injection [3], and [123I]altropane, which enables accurate DAT quantitation in less than 2 hours owing to its rapid striatal accumulation (Kd = 5.33 nM) [4]. The 10-fold difference in time to peak striatal binding (20 h vs. ≤3 h) mandates entirely distinct patient scheduling, camera time allocation, and radiation dosimetry planning.

Pharmacokinetics SPECT imaging time window Dopamine transporter β-CIT Altropane

Quantitative Striatal Binding Reduction in Parkinson's Disease: β-CIT SPECT Graded by Disease Severity

Iometopane SPECT provides a validated quantitative gradient of striatal DAT loss across Hoehn and Yahr (H/Y) stages that has been replicated across multiple independent cohorts. In the foundational study by Asenbaum et al. (1997) involving 47 PD patients and 13 controls, [123I]β-CIT striatal binding (striatum/cerebellum − 1 ratio) showed a significant, progressive decrease from age-expected control values: −36% in H/Y stage I, escalating to −71% in H/Y stage V [1]. A subsequent study by the same group in early PD (H/Y stage I, n = 29) demonstrated region-specific reductions: contralateral putamen −62%, contralateral caudate −35%, ipsilateral putamen −45%, and ipsilateral caudate −22% [2]. While [123I]FP-CIT also shows striatal reductions in PD, the SERT component of the β-CIT signal may provide additional sensitivity for detecting early or atypical patterns of neurodegeneration, though direct comparative SPECT studies between β-CIT and FP-CIT using identical patient cohorts remain limited.

Parkinson's disease Striatal DAT binding β-CIT SPECT Disease severity Hoehn and Yahr

Phase IIb Diagnostic Performance: 98% Sensitivity and 97% Specificity for Parkinsonian vs. Non-Parkinsonian Conditions

In a multicenter Phase IIb clinical study of 96 patients, Dopascan® ([123I]iometopane) injection differentiated patients with Parkinson's disease and progressive supranuclear palsy from patients with essential tremor and healthy controls with high diagnostic accuracy [1]. A separate Phase II report cited a sensitivity of 98% and specificity of 97% for discriminating Parkinson's disease and supranuclear palsy from essential tremor or no disease [2]. By comparison, a multicenter European study of [123I]FP-CIT (DaTSCAN) reported a sensitivity of 78% and specificity of 97% for PD diagnosis versus on-site clinical diagnosis [3]. However, these figures derive from different trial designs and patient populations, precluding direct statistical comparison. Notably, [123I]β-CIT SPECT demonstrated 100% sensitivity and 100% specificity for PD diagnosis specifically in patients younger than 55 years [4].

Diagnostic accuracy Sensitivity Specificity Dopascan Phase II clinical trial

Long-Lasting DAT Occupancy: Half-Life of 2–3 Days Enables Extended Imaging and Occupancy Studies

Iometopane exhibits an unusually prolonged occupancy of DAT sites that is mechanistically distinct from all other clinically employed DAT SPECT ligands. In baboon PET studies using [11C]cocaine, a single 0.3 mg/kg intravenous dose of RTI-55 significantly inhibited cocaine binding at both 90 minutes and 24 hours post-administration, with an estimated DAT clearance half-life of 2–3 days [1]. This is several orders of magnitude longer than cocaine itself (minutes) and dramatically exceeds the DAT residence time of [123I]FP-CIT or [123I]PE2I, whose striatal binding peaks and begins to decline within hours [2]. The prolonged occupancy has direct implications for occupancy-based pharmacological challenge studies, where iometopane can serve as a long-lasting baseline occupier to assess competing ligand displacement kinetics [1].

DAT occupancy Pharmacodynamics Half-life Cocaine displacement Long-lasting inhibition

Simultaneous DAT and SERT Imaging: Dual-Transporter Assessment from a Single β-CIT SPECT Scan

A unique attribute of [123I]iometopane is its capacity to visualize both DAT-rich striatal regions and SERT-rich midbrain/thalamic regions from a single radiotracer administration, owing to its near-equivalent DAT and SERT affinities [1]. In control subjects, midbrain [123I]β-CIT activity peaks at 91 ± 21 minutes post-injection and then washes out slowly (1.1%/h ± 0.5%/h), permitting temporally distinct acquisition of SERT-weighted (early) and DAT-weighted (late) images [2]. This dual-transporter imaging capability is exploited in studies of neuropsychiatric conditions where both dopaminergic and serotonergic systems are implicated, including depression in Parkinson's disease [3]. By contrast, the highly DAT-selective [123I]PE2I provides negligible SERT signal, and [123I]FP-CIT, while less selective than PE2I, still shows a 2.8-fold DAT preference and reduced SERT-specific binding relative to β-CIT [1].

Dual-transporter imaging Serotonin transporter Dopamine transporter β-CIT Extrastriatal binding

Optimal Application Scenarios for Iometopane Based on Quantitative Evidence


Longitudinal Disease Progression Studies in Parkinson's Disease Requiring a Validated Quantitative Biomarker

Iometopane SPECT provides a well-characterized, stage-dependent quantitative gradient of striatal DAT loss validated across independent cohorts. The documented 36% reduction at H/Y stage I and 71% reduction at H/Y stage V, with an annual striatal binding decline of approximately 8%, supports its use as a progression biomarker in disease-modification trials where longitudinal DAT density is a primary or secondary endpoint [1][2]. The extensive normative database in healthy controls and the ability to assess both disease trait (diagnosis) and disease state (severity) provide statistical power advantages for longitudinal designs [1].

Simultaneous Assessment of Dopaminergic and Serotonergic System Integrity in Atypical Parkinsonism or Depression-PD Studies

Iometopane's unique dual DAT/SERT binding profile enables temporally separated acquisition of both SERT-weighted early images (midbrain peak at ~91 minutes) and DAT-weighted late images (striatal peak at ~20 hours) from a single radiotracer administration [3][4]. This capability is uniquely suited for research protocols investigating serotonergic contributions to motor and non-motor symptoms in Parkinson's disease, differential diagnosis of atypical parkinsonian syndromes where SERT degeneration patterns may differ from DAT patterns, and studies of depression in neurodegenerative disorders where both monoamine systems are implicated [5].

Pharmacological Occupancy Studies Requiring Sustained DAT Blockade as an Experimental Platform

The exceptionally long DAT residence time of iometopane (clearance half-life of 2–3 days in primate brain) provides a unique experimental tool for occupancy-based pharmacological studies [6]. When administered as a pre-treatment, iometopane establishes a stable, long-lasting DAT occupancy baseline against which competing ligands' displacement kinetics, dose-occupancy relationships, and residence times can be quantitatively assessed. This application is not replicable with short-duration DAT SPECT ligands such as FP-CIT, PE2I, or altropane, which lack sustained target engagement [7].

High-Specificity Diagnostic Confirmation in Younger Patient Cohorts (Age <55 Years)

Clinical evidence indicates that [123I]β-CIT SPECT achieves 100% sensitivity and 100% specificity for distinguishing Parkinson's disease from non-parkinsonian conditions specifically in patients younger than 55 years of age [8]. While overall diagnostic performance metrics (98% sensitivity, 97% specificity) are robust across all ages, the superior accuracy in younger patients makes iometopane a compelling choice for early diagnostic confirmation in this demographic, where diagnostic uncertainty is often highest and clinical management decisions carry long-term consequences [8][9].

Quote Request

Request a Quote for Iometopane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.